molecular formula C17H16N2O5S B2991982 N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034329-94-5

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2991982
CAS RN: 2034329-94-5
M. Wt: 360.38
InChI Key: QHSHDIJMGIPNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H16N2O5S and its molecular weight is 360.38. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Desulfurization, Deoxygenation, and Denitrogenation Studies

Research involving furan and thiophene derivatives, like those found in the compound of interest, often explores their interactions with catalytic surfaces. For example, studies have investigated the decomposition mechanisms of thiophene and furan on palladium surfaces. Such research is crucial for understanding catalytic processes that could be applied in refining and petrochemical industries, particularly in the desulfurization, deoxygenation, and denitrogenation of crude oil components (Caldwell & Land, 1997).

Ligand Chemistry and Coordination

Furan and thiophene moieties are also significant in ligand chemistry, where they contribute to the formation of complex structures with metals. Such compounds have found extensive applications as ligands in coordination chemistry, demonstrating the role of nitrogen substituents in influencing intra- and intermolecular hydrogen-bonding interactions. This aspect of research highlights the chemical versatility and potential applications of compounds with furan and thiophene structures in developing new materials and catalytic agents (Saeed, Flörke, & Erben, 2014).

Medicinal Chemistry and Drug Design

The presence of furan and thiophene rings in a compound suggests its potential relevance in medicinal chemistry. Furan and thiophene derivatives are crucial in the design of bioactive molecules, particularly in the development of new drugs. Their incorporation into purine and pyrimidine nucleobases, nucleosides, and their analogs has been a subject of extensive research aimed at finding compounds with optimized antiviral, antitumor, and other therapeutic activities (Ostrowski, 2022).

Biomass Conversion and Sustainable Materials

Furthermore, the study of furan derivatives is integral to the field of sustainable chemistry, where they are explored for the conversion of biomass into valuable chemicals and fuels. Furan derivatives, such as 5-hydroxymethylfurfural (HMF), derived from biomass can serve as platform chemicals for producing a wide range of materials, including polymers and fuels, demonstrating the environmental benefits of utilizing renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-2-8-25-13)16(21)19-11-17(22,12-5-7-23-10-12)14-4-1-6-24-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSHDIJMGIPNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.